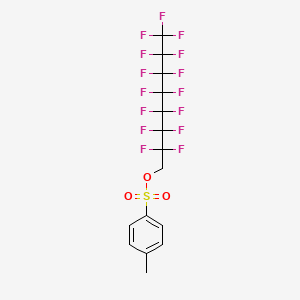

1h,1h-Perfluorooctyl p-toluenesulfonate

Description

Significance of Organofluorine Compounds in Organic Synthesis and Materials Science

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, hold a position of profound importance in modern chemistry. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govsigmaaldrich.com This is due to several unique characteristics of the fluorine atom, including its high electronegativity (the highest of all elements), small atomic radius, and the great strength of the carbon-fluorine bond. mdpi.com

In the realm of organic synthesis , the introduction of fluorine or fluorinated groups can lead to significant changes in a molecule's reactivity, stability, and biological activity. For instance, the trifluoromethyl group (-CF3) is a key feature in many pharmaceuticals and agrochemicals, where it can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. mdpi.com The strategic placement of fluorine atoms can modulate the acidity or basicity of nearby functional groups and influence the conformational preferences of a molecule.

In materials science , the impact of organofluorine chemistry is equally significant. Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their exceptional chemical inertness, high thermal stability, and low coefficient of friction. evitachem.com These properties make them indispensable in a wide array of applications, from non-stick coatings and specialty lubricants to components in the aerospace, automotive, and electronics industries. google.comfluoryx.com The presence of highly fluorinated chains imparts unique surface properties, such as both hydrophobicity and lipophobicity, leading to their use in water- and oil-repellent finishes for textiles and surfaces. evitachem.com The development of side-chain fluorinated polymers, where fluorinated segments are attached to a non-fluorinated polymer backbone, allows for the precise tuning of material properties for advanced applications like specialty coatings, optical materials, and low-surface-energy materials. pfascentral.orgresearchgate.net

The p-Toluenesulfonate Moiety as a Versatile Activating Group

The p-toluenesulfonate group, commonly referred to as a tosylate (TsO-), is a derivative of p-toluenesulfonic acid. In synthetic organic chemistry, it functions as an outstanding activating group, particularly for converting alcohols, which are poor leaving groups, into highly reactive substrates for nucleophilic substitution and elimination reactions. cas.org

Alcohols possess a hydroxyl (-OH) group, and the corresponding hydroxide (B78521) ion (HO-) is a strong base, making it a poor leaving group in chemical reactions. cas.org The tosylation of an alcohol involves its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270). nih.govyoutube.com This process converts the hydroxyl group into a tosylate ester (-OTs). The key to the effectiveness of the tosylate group lies in its stability as a leaving group. The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), which means it is a very weak base. nih.gov Its stability is further enhanced by resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. cas.org

Because the tosylate anion is an excellent leaving group, alkyl tosylates are highly susceptible to displacement by a wide range of nucleophiles in SN2 reactions. nih.gov This two-step process—tosylation followed by nucleophilic substitution—provides a reliable and versatile method for the functionalization of alcohols under conditions that preserve the stereochemistry at the carbon center, as the C-O bond of the alcohol is not broken during the tosylation step. youtube.com

Contextualizing 1H,1H-Perfluorooctyl p-toluenesulfonate within Fluorinated Sulfonate Chemistry

This compound, also known as 2-(perfluorohexyl)ethyl p-toluenesulfonate, is a member of the broader class of fluorinated sulfonate esters. These compounds are characterized by a sulfonate ester group linked to a fluorinated alkyl chain. The specific designation "1H,1H-" indicates that the two hydrogens are on the carbon atom adjacent to the tosylate oxygen, separating the highly electronegative perfluoroalkyl chain from the reaction center.

The synthesis of this compound follows the general and reliable method of alcohol tosylation. The immediate precursor is 1H,1H,2H,2H-Tridecafluorooctan-1-ol (also known as 2-(Perfluorohexyl)ethanol). fluoryx.com This fluorinated alcohol is reacted with p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov

The primary synthetic utility of this compound stems from its role as an efficient agent for "fluorous alkylation." The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the C6F13CH2CH2- group to a variety of substrates. For example, it can be used to introduce a perfluorohexyl ethyl side chain onto polymers, nanoparticles, or organic molecules to impart specific properties such as thermal and chemical stability, unique solubility characteristics (fluorous phase affinity), and low surface energy. mdpi.com In polymer chemistry, monomers functionalized with such fluorinated chains are precursors to side-chain fluorinated polymers, which are valuable for creating hydrophobic and oleophobic surfaces. pfascentral.org

Below are the physical properties of the precursor alcohol and the resulting tosylate.

Table 1: Physical and Chemical Properties

| Property | 1H,1H,2H,2H-Tridecafluorooctan-1-ol (Precursor) | This compound (Product) |

|---|---|---|

| CAS Number | 647-42-7 fluoryx.comcas.org | 24962-65-0 |

| Molecular Formula | C8H5F13O cas.org | C15H9F15O3S |

| Molecular Weight | 364.10 g/mol | 554.28 g/mol |

| Appearance | Liquid | Solid |

| Melting Point | -35 °C fluoryx.com | 54-55 °C |

| Boiling Point | 70 °C @ 20 mmHg fluoryx.com | Not available |

| Density | 1.651 g/mL at 25 °C fluoryx.com | Not available |

| Refractive Index | n20/D 1.313 - 1.3147 fluoryx.com | Not available |

Table 2: List of Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 2-(Perfluorohexyl)ethyl p-toluenesulfonate; 1H,1H-Pentadecafluorooctyl tosylate | C15H9F15O3S |

| 1H,1H,2H,2H-Tridecafluorooctan-1-ol | 2-(Perfluorohexyl)ethanol | C8H5F13O |

| p-Toluenesulfonyl chloride | Tosyl chloride; TsCl | C7H7ClO2S |

| p-Toluenesulfonic acid | Tosic acid; TsOH | C7H8O3S |

| Polytetrafluoroethylene | PTFE | (C2F4)n |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZYGTLBGUNRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F15O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306049 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24962-65-0 | |

| Record name | NSC173912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1h,1h Perfluorooctyl P Toluenesulfonate

Strategies for the Construction of the 1H,1H-Perfluorooctyl Backbone

The essential precursor for synthesizing 1H,1H-Perfluorooctyl p-toluenesulfonate is the corresponding alcohol, 1H,1H,2H,2H-Perfluorooctan-1-ol. sigmaaldrich.comsigmaaldrich.com The construction of this highly fluorinated backbone is a key challenge in organofluorine chemistry. One of the most common industrial methods for creating such structures is the telomerization of tetrafluoroethylene (B6358150) (TFE). In this process, TFE undergoes radical polymerization in the presence of a chain transfer agent, or "telogen," such as methanol. This yields a mixture of fluorotelomer alcohols with the general structure F(CF₂CF₂)ₙCH₂CH₂OH. Subsequent purification is required to isolate the desired n=3 oligomer, which corresponds to 1H,1H,2H,2H-perfluorooctan-1-ol.

An alternative and versatile laboratory-scale strategy involves the use of perfluoroalkyl iodides. rsc.org These compounds are highly valuable building blocks due to their ability to participate in radical addition reactions across carbon-carbon multiple bonds. researchgate.net For instance, the synthesis can be achieved by the free-radical addition of perfluorohexyl iodide (C₆F₁₃I) to ethylene (B1197577) (CH₂=CH₂), which forms 1-iodo-1H,1H,2H,2H-perfluorooctane. This intermediate can then be converted to the target alcohol through hydrolysis, typically involving reagents like oleum (B3057394) or by reaction with N-methylformamide followed by hydrolysis. The initiation of these radical reactions can be achieved through various means, including thermal, photochemical, or chemical methods using radical initiators like azobisisobutyronitrile (AIBN). rsc.org

Installation of the p-Toluenesulfonate Moiety: Tosylation Reactions

The conversion of the fluorinated alcohol to its corresponding tosylate is achieved through a tosylation reaction. This process transforms the hydroxyl group into a p-toluenesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions, thus making the final compound a valuable synthetic intermediate. mdpi.com

The tosylation of 1H,1H,2H,2H-Perfluorooctan-1-ol is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl). mdpi.comprepchem.com The reaction is almost invariably carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a traditional choice, acting as both a base and a solvent, although other tertiary amines like triethylamine (B128534) (TEA) are also commonly used in conjunction with an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). mdpi.com To accelerate the reaction, a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), may be added. mdpi.com For certain fluorinated substrates, more specialized solvents like hexamethylphosphoramide (B148902) (HMPA) have been shown to be effective in similar transformations, leading to moderate to good yields. researchgate.netresearchgate.net

| Role in Reaction | Reagent/Condition | Typical Examples | Purpose |

| Substrate | Fluorinated Alcohol | 1H,1H,2H,2H-Perfluorooctan-1-ol | Source of the perfluoroalkyl backbone. |

| Tosylating Agent | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Provides the p-toluenesulfonate group. mdpi.com |

| Base | Amine | Pyridine, Triethylamine (TEA) | Neutralizes HCl byproduct. mdpi.com |

| Solvent | Aprotic Solvent | Dichloromethane (DCM), THF, Pyridine, HMPA | Provides a medium for the reaction. mdpi.comresearchgate.netresearchgate.net |

| Catalyst | Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates the rate of tosylation. mdpi.com |

| Temperature | Reaction Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. prepchem.com |

The efficiency of tosylating highly fluorinated alcohols can be compromised by side reactions and the unique electronic properties of the substrate. The strong electron-withdrawing nature of the perfluorooctyl group decreases the nucleophilicity of the adjacent alcohol, making the reaction more sluggish than with non-fluorinated analogues. A significant challenge is the potential for the reaction to yield the corresponding alkyl chloride instead of the desired tosylate. mdpi.com This occurs when the chloride ion, generated from TsCl, competes with the alcohol in attacking the intermediate tosylating agent or attacks the newly formed tosylate.

Optimizing the reaction yield requires careful control of several variables. Studies on the synthesis of related fluorinated tosylates, such as 2-[¹⁸F]fluoroethyl tosylate, have shown that reaction temperature and time are critical independent variables that affect the formation of byproducts. nih.govresearchgate.net Furthermore, adjusting the molar ratio of the base to the precursor is essential for maximizing the yield of the desired product while minimizing unwanted side reactions. nih.govresearchgate.net In some syntheses of fluorinated tosylates, such as [¹⁸F]fluoromethyl tosylate, the addition of a small quantity of water has been found to paradoxically improve the yield. researchgate.net This is proposed to occur by hydrolyzing a key byproduct, tosyl fluoride (B91410), which liberates the fluoride ion to react again with the starting material, driving the reaction towards the desired product. researchgate.net

| Factor | Challenge/Observation | Optimization Strategy | Reference |

| Substrate Reactivity | The electron-withdrawing fluoroalkyl chain reduces the alcohol's nucleophilicity. | Use of a catalyst (e.g., DMAP); optimization of reaction time and temperature. | mdpi.com |

| Side Reactions | Formation of alkyl chlorides instead of tosylates is a known competing pathway. | Careful selection of base and solvent; control of reaction temperature. | mdpi.com |

| Byproduct Formation | Volatile and non-volatile side-products can lower the yield and complicate purification. | Precise control over temperature, time, and stoichiometry of reagents (base/precursor ratio). | nih.govresearchgate.net |

| Solvent Effects | The choice of solvent can influence reaction rates and product distribution. | Aprotic solvents are generally preferred; specialized solvents like HMPA may offer advantages. | researchgate.netresearchgate.net |

| Additive Effects | In some specific cases, trace amounts of water can suppress side reactions and improve yield. | Controlled addition of small amounts of water to the reaction mixture. | researchgate.net |

Advanced Synthetic Approaches to Related Fluorinated Tosylates and Derivatives

The fundamental chemistry used to synthesize this compound can be extended to create a wide array of related fluorinated compounds. Advanced strategies focus on building more complex fluorinated backbones and introducing stereochemistry into these molecules.

Perfluoroalkyl and polyfluoroalkyl iodides are exceptionally versatile reagents in the synthesis of fluorinated molecules. researchgate.netorganic-chemistry.org Their utility extends far beyond the simple backbone construction described earlier. These iodides readily undergo radical addition reactions not only with simple alkenes but also with a diverse range of unsaturated compounds, including alkynes and dienes. rsc.org This allows for the construction of complex molecular architectures containing a fluorinated tail.

For example, the visible-light-induced perfluoroalkylation of aryl acrylic acids using perfluoroalkyl iodides as radical precursors provides a metal-free method to create high-value chemicals. organic-chemistry.org Similarly, an iridium photocatalyst can facilitate the addition of fluorinated groups from alkyl iodides to nitrones, which can then be converted to valuable fluorinated amines. organic-chemistry.org These methods generate novel fluorinated alcohols or other functionalized molecules that can subsequently be tosylated, demonstrating the modularity of this synthetic approach.

The introduction of stereocenters into fluorinated molecules is of great interest, particularly for pharmaceutical and agrochemical applications. The synthesis of chiral, non-racemic fluorinated tosylates can be approached in two main ways: by starting with a chiral fluorinated alcohol or by performing a stereoselective fluorination reaction.

Asymmetric fluorination represents a powerful tool for creating fluorinated stereogenic centers. nih.gov For instance, the enantioselective fluorination of oxindoles has been achieved using palladium catalysts with chiral ligands in the presence of an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). acs.org Similarly, chiral enamides can undergo highly regioselective and π-facial selective fluorination using reagents such as Selectfluor™. nih.gov The resulting chiral fluorinated intermediates can be converted into alcohols and then to the corresponding chiral tosylates.

Once formed, these chiral tosylates are excellent substrates for Sₙ2 reactions. Because the tosylate is a superb leaving group, it can be displaced by a wide variety of nucleophiles. This displacement reaction typically proceeds with a complete inversion of stereochemistry at the carbon center, providing a reliable method for controlling the stereochemical outcome of the final product. This makes chiral fluorinated tosylates powerful intermediates for the stereocontrolled synthesis of complex, biologically active molecules.

Challenges in the Synthesis of Perfluorinated Alkyl Tosylates

The synthesis of perfluorinated alkyl tosylates, including this compound, presents a unique set of challenges not typically encountered with their non-fluorinated counterparts. These difficulties primarily stem from the profound electronic and physical effects of the perfluoroalkyl chain. The strong carbon-fluorine bond contributes to high thermal and chemical inertness in perfluoroalkyl substances (PFAS), which can complicate synthetic transformations. nih.gov Key obstacles include the reduced reactivity of perfluorinated alcohol precursors, issues with solubility, the formation of undesirable side-products, and subsequent purification difficulties.

A significant hurdle is the diminished nucleophilicity of the oxygen atom in 1H,1H-perfluoroalkanols. The intensely electron-withdrawing nature of the perfluoroalkyl group (-(CF₂)nCF₃) reduces the electron density on the hydroxyl oxygen, thereby impeding its attack on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This necessitates more forcing reaction conditions, such as stronger bases or higher temperatures, compared to the tosylation of standard hydrocarbon alcohols.

Solubility issues also pose a considerable challenge. Perfluorinated compounds are often characterized by their low solubility in common organic solvents, a property stemming from their unique non-polar nature. researchgate.net This can create a heterogeneous reaction mixture, leading to poor reaction kinetics and inconsistent results. Finding a suitable solvent that can effectively dissolve both the highly fluorinated alcohol precursor and the more polar tosylating agent and base is critical for an efficient reaction.

Finally, the purification of perfluorinated alkyl tosylates can be complex. The unique physical properties of these compounds can make standard purification techniques, such as silica (B1680970) gel chromatography, challenging. The non-polar nature of the perfluoroalkyl chain can lead to unusual elution behavior, requiring specialized chromatographic conditions or alternative purification methods like distillation or recrystallization, which may not always be straightforward.

The interplay of these factors makes the synthesis of perfluorinated alkyl tosylates a delicate process requiring careful optimization of multiple variables. The table below summarizes findings from studies on related fluorinated tosylates, illustrating how different conditions can affect reaction outcomes.

| Parameter | Condition/Variable | Observed Impact on Synthesis | Reference |

|---|---|---|---|

| Precursor Reactivity | Fluorinated Alcohol vs. Non-fluorinated Alcohol | Fluorinated alcohols exhibit lower nucleophilicity, requiring more stringent reaction conditions (e.g., stronger base, higher temperature) for tosylation. | researchgate.net |

| Reaction Yield | Choice of Sulfonate Ester (Tosylate vs. Mesylate) | In subsequent reactions, tosylates have been shown to provide higher yields compared to mesylates when used as precursors for fluorinated alkyl azides. researchgate.net | researchgate.net |

| Side-Products | Reaction Temperature and Base Concentration | Higher temperatures and base concentrations can increase the formation of volatile elimination byproducts, reducing the yield of the desired tosylate. nih.gov | nih.gov |

| Solubility | Solvent System | The low solubility of perfluorinated compounds in common organic solvents can lead to heterogeneous reaction mixtures and impede reaction efficiency. researchgate.net | researchgate.net |

| Catalyst | Use of Catalysts (e.g., Ytterbium(III) trifluoromethanesulfonate) | For general alcohol tosylation, catalysts can enable the reaction to proceed under milder, neutral conditions, potentially reducing side-product formation. organic-chemistry.org | organic-chemistry.org |

Chemical Transformations and Reaction Pathways Involving 1h,1h Perfluorooctyl P Toluenesulfonate

Nucleophilic Substitution Reactions with Varied Nucleophiles

The carbon atom attached to the tosylate group in 1H,1H-Perfluorooctyl p-toluenesulfonate is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, especially given the primary nature of the alkyl group. libretexts.org The conversion of an alcohol to a tosylate is a critical strategy for activating the hydroxyl group, transforming it from a poor leaving group (hydroxide ion) into one that is readily displaced. masterorganicchemistry.comchemistrysteps.comnih.gov

A significant application of fluorinated tosylates is in the synthesis of fluorinated alkyl azides. These azides are valuable intermediates in organic synthesis, notably in click chemistry and for the formation of amines. nih.gov The reaction involves the displacement of the tosylate group by an azide (B81097) anion, typically from an alkali metal azide like sodium azide (NaN₃).

Research has shown that fluorinated azides can be prepared in moderate to good yields from their corresponding tosylates. researchgate.net The reaction conditions, such as the choice of solvent, can influence the outcome. For example, the use of hexamethylphosphoramide (B148902) (HMPA) as a solvent has been reported for this transformation. researchgate.net In a related procedure, the transformation of a tosyl ester into an azide was achieved by using sodium azide in dimethylformamide (DMF) at elevated temperatures (e.g., 80°C). nih.govresearchgate.net A significant excess of the azide salt is often used to ensure the reaction goes to completion. researchgate.net

Table 1: Synthesis of Fluorinated Alkyl Azides from Tosylates

| Substrate | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fluorinated Tosylate | Sodium Azide | HMPA | 85-120°C | 46-89% researchgate.net |

Beyond the azide ion, the tosylate group can be displaced by a variety of other nucleophiles. The reactivity and yield of these substitution reactions are often dependent on the strength of the nucleophile. datapdf.com Weaker bases, such as halide ions, tend to provide better yields of the direct displacement product, whereas stronger bases may promote side reactions like elimination. datapdf.com

Halide ions are effective nucleophiles for this transformation. For instance, tosylates can be converted to the corresponding bromides using sodium bromide. nih.gov This reaction may require higher temperatures compared to the azide substitution due to the lower nucleophilicity of the bromide ion. researchgate.net The general order of reactivity for halides in SN2 reactions is I⁻ > Br⁻ > Cl⁻. vanderbilt.edu

Other nucleophiles that can displace tosylates include:

Cyanide (CN⁻): To form nitriles. vanderbilt.edu

Thiols (R-SH): To form thioethers.

Acetylides (RC≡C⁻): To form alkynes. masterorganicchemistry.com

Electrophilic Reactions and Functional Group Interconversions of Perfluorinated Alkyl Tosylates

The primary role of this compound in reactions is to act as an electrophile, where the alkyl carbon bonded to the oxygen is the electrophilic center. The tosylation of the parent alcohol (1H,1H-perfluorooctanol) is a crucial functional group interconversion. nih.gov This process transforms the alcohol's hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group. masterorganicchemistry.comchemistrysteps.com This "activation" of the alcohol allows it to participate in nucleophilic substitution reactions that would otherwise be impossible. nih.gov

The process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine (B92270). masterorganicchemistry.comchemistrysteps.com The base serves to neutralize the HCl byproduct. Importantly, the formation of the tosylate from the alcohol proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during this step. libretexts.orgchemistrysteps.com The subsequent nucleophilic attack on this tosylate then typically proceeds with an inversion of stereochemistry, characteristic of the SN2 mechanism. libretexts.org

Catalytic Transformations Mediated by Perfluorooctyl Tosylates and Related Compounds

While the tosylate itself is typically a substrate rather than a mediator of catalysis, it plays a critical role as a reactive intermediate in various catalyzed processes. Related sulfonate esters, particularly aryl and vinyl tosylates, are widely used in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. While initially developed for aryl halides, its scope has expanded to include pseudo-halides like tosylates. Aryl and vinyl tosylates have proven to be effective substrates in these reactions, serving as stable and accessible alternatives to halides. nih.govmit.edu

These reactions are catalyzed by palladium complexes, often supported by specialized phosphine (B1218219) ligands. Catalyst systems based on ligands like XPhos (2-dicyclohexylphosphanyl-2′,4′,6′-triisopropylbiphenyl) and CM-phos have been developed to efficiently couple aryl tosylates with various boronic acids and their derivatives. dntb.gov.uaorganic-chemistry.org These catalysts exhibit high activity and broad functional group tolerance. nih.govorganic-chemistry.org Some systems are even capable of facilitating these couplings at room temperature. organic-chemistry.org

Highly relevant to the perfluorooctyl structure, aryl perfluorooctylsulfonates have also been successfully employed in microwave-assisted Suzuki coupling reactions. nih.gov The perfluorooctylsulfonyl group in these substrates serves a dual role: it acts as an activating group for the coupling and as a "fluorous tag" to simplify product purification via fluorous solid-phase extraction (F-SPE). nih.gov

Table 2: Example Catalyst Systems for Suzuki-Miyaura Coupling of Related Tosylates

| Tosylate Type | Catalyst | Ligand | Base | Result |

|---|---|---|---|---|

| Aryl/Vinyl Tosylates | Pd(OAc)₂ | L2 (a biarylphosphine) | K₃PO₄ | High yields, excellent functional group tolerance. nih.gov |

| Heteroaryl Tosylates | Pd(OAc)₂ | XPhos | K₃PO₄ | Efficient coupling at room temperature. dntb.gov.ua |

Fluorinated tosylates can serve as key intermediates in the synthesis of fluorinated ethers. rsc.org In a process analogous to the Williamson ether synthesis, a fluorinated tosylate can react with an alkoxide or phenoxide nucleophile. The tosylate acts as the electrophilic partner, and upon nucleophilic attack by the alkoxide, the tosylate group is displaced, forming the ether linkage. This method provides a versatile route to complex fluorous ethers, which have applications in materials science and as solvents for biphasic catalysis. rsc.org

Applications in Advanced Materials Science and Engineering

Development of Functional Fluorinated Polymers and Copolymers

Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, excellent chemical resistance, low dielectric constants, and very low surface energies. mdpi.com These characteristics stem from the high electronegativity and stability of the carbon-fluorine (C-F) bond. researchgate.net The incorporation of perfluoroalkyl chains, such as the perfluorooctyl group, into polymers is a key strategy for creating materials with tailored surface properties and enhanced performance.

1h,1h-Perfluorooctyl p-toluenesulfonate serves as a crucial reagent in the synthesis of monomers that can be subsequently polymerized to create functional fluorinated polymers. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to attach the -(CH2)2(CF2)7CF3 side chain to a variety of polymerizable scaffolds. For example, it can be used to synthesize fluorinated acrylates or styrenes, which are then copolymerized with non-fluorinated monomers. This approach allows for the precise control of the fluorine content in the final polymer, enabling the fine-tuning of its properties. Late-transition-metal-catalyzed copolymerization of ethylene (B1197577) with such semifluorinated acrylates has been shown to produce fluorinated polyethylenes with significantly lower surface energy compared to pure polyethylene (B3416737). mdpi.com

Research has also focused on the synthesis of polymers with more complex architectures, such as block copolymers and star-branched polymers containing perfluorooctyl segments. These advanced polymer structures can self-assemble into well-defined nanostructures, further enhancing their functional properties for applications in coatings and advanced textiles. mdpi.com Additionally, fluorinated poly(p-phenylenevinylene)s (PPVs) have been synthesized using methods that can be adapted for monomers functionalized with perfluorooctyl groups, creating luminescent polymers with intriguing optical properties for potential use in electronic devices. mdpi.com The synthesis of perfluoropolyalkylether (PFPAE) monomers for photo-induced cationic polymerization also highlights the versatility of incorporating fluorinated chains into polymer backbones to create materials like transparent and soft films. rsc.org

Surface Modification and Coating Technologies Utilizing Perfluorooctyl Derivatives

The introduction of perfluorooctyl groups onto surfaces dramatically alters their properties, a principle widely exploited in surface modification and coating technologies. These modifications aim to create surfaces that are hydrophobic (water-repellent), oleophobic (oil-repellent), chemically resistant, and have low friction. researchgate.netmdpi.com

A significant area of application is in the creation of hybrid organic-inorganic coatings, which combine the durability and hardness of an inorganic matrix with the functional properties of organic components. tandfonline.com Perfluorooctyl derivatives are ideal for this purpose. This compound can be converted into derivatives like 1H,1H,2H,2H-perfluorooctyltriethoxysilane (a perfluoroalkyl silane (B1218182) or FAS). This molecule has a perfluorooctyl tail and a triethoxysilane (B36694) head that can participate in sol-gel processes. mdpi.com

In the sol-gel process, the triethoxysilane groups hydrolyze and condense to form a stable, cross-linked inorganic silica (B1680970) (Si-O-Si) network. mdpi.commdpi.com During this process, the perfluorooctyl chains orient themselves towards the coating-air interface to minimize surface energy. researchgate.net This results in a robust, transparent coating where the inorganic network provides adhesion and mechanical strength, while the densely packed fluorinated chains at the surface provide hydrophobicity and oleophobicity. mdpi.comresearchgate.net Such hybrid coatings are used to protect substrates like glass and metal from corrosion and biofouling. mdpi.comresearchgate.net

The presence of perfluorooctyl chains at a surface has a profound impact on its characteristics and performance. The primary effect is a dramatic reduction in surface energy. researchgate.net Fluorinated polymers and coatings exhibit some of the lowest surface energies known, making them difficult to wet by both water and oils. mdpi.comlanl.gov

This is quantitatively measured by contact angle analysis. Surfaces modified with perfluorooctyl functionalities exhibit high water contact angles, often exceeding 100-110°, which is indicative of superhydrophobicity. researchgate.netmdpi.com For instance, the modification of diamond-like carbon (DLC) films with perfluorooctyl groups increased the water contact angle to 105°, comparable to that of polytetrafluoroethylene (PTFE). researchgate.net

Beyond repellency, these surface modifications also lead to improved performance in other areas. The low intermolecular forces of the fluorinated chains result in a low coefficient of friction. researchgate.net In the case of the modified DLC films, the friction coefficient was reduced to 0.05 under vacuum conditions, a significant improvement over the pristine film. researchgate.net This "slipperiness" is highly valuable for applications requiring lubricity and anti-adhesive or "easy-to-clean" properties. The chemical stability of the C-F bond also imparts excellent resistance to weathering, UV radiation, and chemical attack, enhancing the durability and lifespan of the coated material. researchgate.netlanl.gov

| Property | Pristine DLC Film | Perfluorooctyl-Modified DLC Film | Reference |

|---|---|---|---|

| Water Contact Angle | ~70° | 105° | researchgate.net |

| Friction Coefficient (under vacuum) | >1.0 | 0.05 | researchgate.net |

Role in Fluorous Phase Chemistry and Materials

Fluorous chemistry utilizes perfluorinated compounds to facilitate the separation and purification of reaction products and catalysts. nih.gov It relies on the unique solubility properties of highly fluorinated molecules, which are often soluble in fluorous solvents (like perfluorohexane) but insoluble in common organic or aqueous solvents, especially at room temperature. nih.govmdpi.com

The perfluorooctyl group is a quintessential "fluorous ponytail" or tag. nih.gov By attaching this tag to a molecule, such as a catalyst or a reagent, the molecule becomes "fluorous." After a chemical reaction is complete, the fluorous-tagged species can be easily separated from the non-fluorous products by liquid-liquid extraction with a fluorous solvent. pcimag.com This technique, known as the Fluorous Biphase System (FBS), is a cornerstone of green chemistry because it allows for the nearly complete recovery and reuse of expensive catalysts, minimizing waste. nih.govmdpi.com

Another application is fluorous solid-phase extraction (F-SPE). In this technique, a reaction mixture is passed through a column packed with silica gel that has been functionalized with perfluoroalkyl chains (a fluorous stationary phase). The fluorous-tagged components are retained on the column, while the non-fluorous components pass through. The fluorous molecules can then be eluted with a fluorophilic solvent. This compound is a key starting material for synthesizing the fluorous tags and the fluorous stationary phases used in these advanced separation technologies.

Application in the Synthesis of Specialized Chemical Building Blocks and Intermediates

Beyond its direct use in polymers and surface modification, this compound is a versatile intermediate for creating more complex, specialized chemical building blocks. lanl.gov The tosylate moiety makes the perfluorooctylethyl group readily available for incorporation into a wide range of organic molecules through reactions with various nucleophiles (e.g., alcohols, amines, thiols).

This capability is essential for creating custom molecules for specific applications. For example, it can be used in the synthesis of fluorous dyes, where the perfluorooctyl chain is attached to a chromophore. An example is the synthesis of N-Ethyl-N-(1H,1H,2H,2H-Perfluorooctyl)-m-hydroxyaniline, a key intermediate for a novel class of fluorous rhodamine dyes intended for bioconjugation. researchgate.net It is also instrumental in synthesizing fluorinated surfactants and emulsifiers used in various industrial processes. The ability to precisely introduce the perfluorooctyl group allows chemists to design and build molecules with specific solubility, partitioning, and self-assembly properties required for advanced materials and biomedical applications.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for confirming the structure of 1H,1H-Perfluorooctyl p-toluenesulfonate by providing information on the chemical environment of hydrogen, carbon, and fluorine nuclei. biophysics.orgcaltech.edu

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-toluenesulfonate group and the methylene (B1212753) protons of the perfluorooctyl chain. The aromatic region typically displays two doublets, characteristic of a para-substituted benzene (B151609) ring. A singlet for the methyl group on the toluene (B28343) ring would also be present. The methylene group adjacent to the oxygen atom (-CH₂-O) is expected to appear as a triplet due to coupling with the adjacent difluoromethylene group.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Distinct signals are expected for the methyl carbon, the aromatic carbons of the tosyl group, and the carbons of the fluorinated alkyl chain. The chemical shifts of the carbons in the perfluorooctyl chain are significantly influenced by the attached fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound due to the extensive fluorination. biophysics.org It would show a series of signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts and coupling patterns (J-coupling) between adjacent fluorine nuclei provide definitive structural confirmation of the perfluorooctyl chain. rsc.org The sensitivity of ¹⁹F chemical shifts to the local electronic environment makes it an excellent probe for structural integrity. biophysics.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8 | Doublet | Aromatic protons ortho to SO₂ |

| ~7.4 | Doublet | Aromatic protons meta to SO₂ | |

| ~4.6 | Triplet | O-CH₂-CF₂ | |

| ~2.4 | Singlet | Ar-CH₃ | |

| ¹³C | ~145 | Singlet | Aromatic C-SO₂ |

| ~133 | Singlet | Aromatic C-CH₃ | |

| ~130 | Singlet | Aromatic CH (meta) | |

| ~128 | Singlet | Aromatic CH (ortho) | |

| ~105-125 | Multiplets | CF₂, CF₃ | |

| ~60 (triplet) | Triplet | O-CH₂-CF₂ | |

| ~21 | Singlet | Ar-CH₃ | |

| ¹⁹F | ~ -81 | Triplet | -CF₃ |

| ~ -114 | Multiplet | -CH₂-CF₂- |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its identity. lucideon.com Under electron ionization (EI) or other ionization techniques, the molecule is expected to fragment in a predictable manner.

Key fragmentation pathways would likely involve:

Cleavage of the ester bond: This would generate ions corresponding to the p-toluenesulfonyl cation ([C₇H₇SO₂]⁺) and the perfluorooctyloxy fragment.

Fragmentation of the tosyl group: A characteristic peak at m/z 91 corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) is expected from the toluene moiety. Another common fragment is the loss of SO₂.

Fragmentation of the perfluoroalkyl chain: The highly stable perfluorinated chain would likely produce a series of fragment ions corresponding to the loss of CF₂ units.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition. rsc.org

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. rsc.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for the analysis of p-toluenesulfonate esters. oatext.comnih.gov A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The UV detector is set to a wavelength where the aromatic tosyl group absorbs strongly, typically around 220-230 nm. waters.com This method allows for the separation of the target compound from starting materials, by-products, and other impurities. Method validation often includes assessing linearity, limit of detection (LOD), and limit of quantitation (LOQ). thermofisher.comresearchgate.net For trace-level analysis of tosylate impurities in drug substances, HPLC combined with mass spectrometry (HPLC-MS) provides enhanced sensitivity and selectivity.

Gas Chromatography (GC): GC can also be used for the analysis of tosylates, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov Due to the relatively high boiling point of this compound, a high-temperature capillary column and appropriate temperature programming would be necessary. This technique is particularly useful for identifying volatile impurities.

Table 2: Typical Chromatographic Conditions for Tosylate Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Isocratic or gradient mixture of Acetonitrile/Water | UV (225 nm) or MS |

| GC | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | FID or MS |

Thermal Analysis Techniques Applied to Fluorinated Tosylates and Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of materials. lucideon.com For fluorinated compounds like this compound, these methods provide critical information about their performance at elevated temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the compound. Studies on related perfluorooctyl compounds have shown that the fluorinated chain can begin to decompose at moderately elevated temperatures. researchgate.net The tosylate group also has a specific thermal degradation profile. mdpi.com TGA can reveal the temperature at which significant mass loss begins, indicating the upper limit of the compound's thermal stability. The thermal stability of fluorinated materials is often enhanced by the high bond energy of C-F bonds. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions. researchgate.net For this compound, DSC would be used to identify its melting point and any other solid-state transitions. This information is vital for material processing and application. The thermal behavior of p-toluenesulfonate-based ionic liquids has been studied, showing melting points that are highly dependent on the cation structure, indicating that the tosylate moiety plays a significant role in the material's thermal properties. mdpi.com

The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of fluorinated tosylates, which is essential for their safe handling and application in environments where they may be exposed to high temperatures. digitellinc.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of Perfluorinated Alkyl Tosylates

Molecular Modeling and Electronic Structure Investigations

Molecular modeling and electronic structure investigations are fundamental to understanding the physicochemical properties of 1h,1h-Perfluorooctyl p-toluenesulfonate. These studies typically use methods like Density Functional Theory (DFT) to determine the molecule's three-dimensional geometry, electron distribution, and orbital energies.

The optimized geometry of this compound is characterized by the distinct spatial arrangement of its three main components: the p-toluenesulfonate (tosyl) group, the ethyl bridge (-CH2-CH2-), and the linear perfluorooctyl chain. The perfluorooctyl chain, with its helical arrangement of fluorine atoms around the carbon backbone, creates a sterically demanding and highly electronegative domain.

Electronic structure calculations reveal a highly polarized molecule. The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) along the C-F bonds, which propagates down the carbon chain. This effect makes the adjacent carbon atoms electron-deficient. The tosylate group is also strongly electron-withdrawing and is designed to be an excellent leaving group.

Quantum chemical calculations are used to quantify several key electronic properties:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For this compound, these maps would show a region of high positive potential (electron deficiency) around the methylene (B1212753) carbon bonded to the tosylate oxygen, indicating its susceptibility to nucleophilic attack. The perfluorinated chain would be surrounded by a negative potential due to the high electron density on the fluorine atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability. In a substitution reaction, a nucleophile's HOMO would interact with the LUMO of the perfluoroalkyl tosylate, which is typically localized on the carbon atom bearing the tosylate group.

Atomic Charges: Calculations such as Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. These calculations would confirm a significant positive charge on the sulfur atom of the tosylate group and the carbon atom to which it is attached, further highlighting the electrophilic nature of this site.

| Calculated Property | Typical Computational Method | Predicted Finding for this compound |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Linear perfluoroalkyl chain with a bulky tosylate group. |

| Molecular Electrostatic Potential (MEP) | DFT | High positive potential on the carbon adjacent to the tosylate oxygen. |

| HOMO-LUMO Energy Gap | DFT, Time-Dependent DFT (TD-DFT) | A relatively large gap, indicating high chemical stability until reaction is initiated. |

| Partial Atomic Charges (NBO) | DFT/NBO Analysis | Significant positive charge on the α-carbon (to the tosylate) and sulfur atom. |

Prediction of Reactivity and Reaction Pathways

Theoretical studies are instrumental in predicting the reactivity of this compound and mapping its potential reaction pathways. The molecule is designed for nucleophilic substitution reactions, where the tosylate group serves as an excellent leaving group. masterorganicchemistry.com

The primary reaction pathway predicted for this compound is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.com Several structural and electronic factors, which can be modeled computationally, support this prediction:

Substrate Structure: The tosylate group is attached to a primary carbon atom. Primary substrates are sterically unhindered, allowing easy access for a nucleophile to attack the electrophilic carbon center from the backside. youtube.com This strongly favors the SN2 mechanism over the SN1 pathway, which is preferred for tertiary substrates.

Leaving Group Ability: The p-toluenesulfonate anion is a very weak base, making it an excellent leaving group. Its stability is due to the delocalization of the negative charge across the three oxygen atoms and the benzene (B151609) ring through resonance, a feature that can be confirmed with electronic structure calculations.

Influence of the Perfluoroalkyl Chain: The strong electron-withdrawing nature of the perfluorooctyl chain significantly increases the electrophilicity of the carbon atom bonded to the tosylate group. This enhances its reactivity toward nucleophiles.

Computational models can predict the favorability of the SN2 pathway over other potential reactions, such as elimination (E2). Given that the adjacent carbon has hydrogen atoms, elimination is a possible side reaction. However, theoretical calculations of the activation energy barriers for both the SN2 and E2 pathways would likely show a significantly lower barrier for substitution, confirming it as the major reaction pathway.

| Reaction Pathway | Key Molecular Feature | Computational Prediction | Predicted Outcome |

|---|---|---|---|

| SN2 (Substitution) | Primary carbon substrate, excellent leaving group | Low activation energy barrier | Major, favored pathway |

| SN1 (Substitution) | Primary carbocation instability | High energy of carbocation intermediate | Highly disfavored |

| E2 (Elimination) | Presence of β-hydrogens | Higher activation energy barrier than SN2 | Minor side product, especially with bulky bases |

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations provide detailed, step-by-step insights into the reaction mechanism that are not directly observable through experiments. For the SN2 reaction of this compound with a nucleophile, these calculations can map the entire potential energy surface of the reaction.

A key focus of such a study is the characterization of the transition state. The SN2 reaction proceeds through a single, concerted transition state where the nucleophile-carbon bond is forming at the same time as the carbon-leaving group bond is breaking. masterorganicchemistry.com Computational modeling can determine the precise geometry of this pentacoordinate transition state. For this molecule, the transition state would feature the incoming nucleophile and the departing tosylate group positioned 180° from each other, with the central carbon atom adopting a trigonal bipyramidal geometry.

Furthermore, these calculations yield critical energetic information:

Activation Energy (ΔG‡): This is the energy difference between the reactants and the transition state. It is the primary determinant of the reaction rate. A lower calculated activation energy corresponds to a faster reaction. The electron-withdrawing perfluoroalkyl group is expected to stabilize the electron-rich transition state, leading to a relatively low activation energy for the SN2 reaction.

Mechanistic calculations also confirm stereochemical outcomes. The SN2 mechanism is known to proceed with a complete inversion of stereochemistry at the reacting carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the starting material were chiral, theoretical modeling of the reactant and product geometries would explicitly show this inversion.

| Mechanistic Parameter | Computational Output | Significance for this compound SN2 Reaction |

|---|---|---|

| Transition State Geometry | Optimized coordinates of the transition state | Confirms trigonal bipyramidal structure and backside attack of the nucleophile. |

| Activation Energy (ΔG‡) | Energy value (e.g., in kcal/mol) | Quantifies the kinetic barrier to reaction; predicted to be low. |

| Vibrational Frequencies | List of frequencies | A single imaginary frequency confirms a true transition state structure. |

| Intrinsic Reaction Coordinate (IRC) | Energy profile connecting reactants, TS, and products | Confirms that the identified transition state correctly links reactants and products. |

Emerging Research Directions and Prospects for 1h,1h Perfluorooctyl P Toluenesulfonate

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis of sulfonate esters, including 1H,1H-Perfluorooctyl p-toluenesulfonate, often involves the use of volatile organic solvents and stoichiometric amounts of base, generating significant waste. nih.gov Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are driving innovation in this area. ijrpc.comepa.gov Research is now focusing on creating more environmentally benign and efficient synthetic routes.

Key green innovations applicable to the synthesis of this compound include the use of alternative solvents, catalytic methods, and energy-efficient reaction conditions. Water, ionic liquids, and solvent-free systems are being explored as replacements for conventional organic solvents. researchgate.netrsc.org For instance, a highly efficient tosylation of primary alcohols has been demonstrated in water, promoted by potassium hydroxide (B78521) (KOH) and a catalytic amount of a lipophilic tertiary amine. rsc.org This method avoids hazardous solvents and simplifies product isolation.

Catalysis offers another avenue for greening the synthesis. While traditional methods often rely on stoichiometric amounts of pyridine (B92270) or triethylamine (B128534) as a base and catalyst, newer methods employ more efficient and recyclable catalysts. nih.gov Biocatalysis, using enzymes like lipases, presents a promising frontier for highly selective and environmentally friendly esterifications, potentially applicable to the tosylation of fluorinated alcohols. mdpi.com Ionic liquids can also serve as both solvent and catalyst, offering advantages in terms of recyclability and reaction rate enhancement. researchgate.netnih.gov

The table below summarizes potential green chemistry approaches for the synthesis of this compound, comparing them to traditional methods.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane), Pyridine | Water, Ionic Liquids, Supercritical CO₂, Solvent-free |

| Catalyst/Base | Stoichiometric pyridine or triethylamine | Catalytic amounts of reusable amines, Biocatalysts (enzymes), Phase-transfer catalysts |

| Energy Input | Often requires heating for extended periods | Microwave-assisted synthesis, Ultrasound, Ambient temperature reactions |

| Waste Profile | High E-factor (significant solvent and salt waste) | Lower E-factor, recyclable solvents/catalysts, biodegradable waste |

| Atom Economy | Moderate | Potentially higher through catalytic cycles and reduced protecting groups |

Exploration of Novel Reaction Chemistries

The reactivity of this compound is dominated by the excellent leaving group ability of the tosylate anion and the strong electron-withdrawing nature of the perfluorooctyl group. masterorganicchemistry.com The C-F bond is exceptionally strong, rendering the fluorinated chain itself largely inert. However, its powerful inductive effect makes the adjacent methylene (B1212753) group (-CH₂-) highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key area of exploration for novel chemical transformations.

The primary reaction chemistry of this compound is nucleophilic substitution (Sₙ2), where the tosylate group is displaced by a wide variety of nucleophiles. nih.govyoutube.com Due to the electronic effect of the perfluoroalkyl chain, these Sₙ2 reactions are expected to proceed more readily compared to their non-fluorinated alkyl tosylate counterparts.

Emerging research is exploring the use of this compound in more complex transformations:

Fluorinated Building Block Synthesis: It serves as a key intermediate for introducing the CH₂CH₂(CF₂)₅CF₃ moiety into organic molecules. This is highly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where the unique properties of a perfluorinated tail are desired.

Cross-Coupling Reactions: While less common for alkyl tosylates than aryl tosylates, there is potential for participation in certain metal-catalyzed cross-coupling reactions to form C-C bonds, although this remains a developing area.

Synthesis of Fluorinated Surfactants: By reacting it with hydrophilic nucleophiles (e.g., polyethylene (B3416737) glycols, amino acids, or sulfonate salts), a new generation of highly efficient and potentially more environmentally benign fluorinated surfactants can be synthesized. nih.govresearchgate.netresearchgate.net The distinct hydrophobic and lipophobic nature of the perfluorooctyl chain makes these surfactants highly effective at reducing surface tension. nih.gov

The table below outlines the expected reactivity with various nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | Perfluoroalkyl Azide | Precursor for amines, triazoles, and other nitrogen heterocycles |

| Thiols | Sodium Thiolate (RSNa) | Perfluoroalkyl Thioether | Synthesis of specialty polymers, self-assembled monolayers |

| Amines | Ammonia, Primary/Secondary Amines | Perfluoroalkyl Amine | Building blocks for pharmaceuticals and surfactants |

| Alkoxides | Sodium Methoxide (NaOCH₃) | Perfluoroalkyl Ether | Component in specialty solvents and materials |

| Cyanide | Sodium Cyanide (NaCN) | Perfluoroalkyl Nitrile | Intermediate for carboxylic acids and amines |

Advanced Materials Applications Beyond Current Scope

The unique properties imparted by the perfluorooctyl group—namely extreme hydrophobicity, oleophobicity, and high thermal and chemical stability—make this compound a valuable precursor for a range of advanced materials. The tosylate group provides a convenient handle for covalently attaching the perfluoroalkyl chain to various substrates and polymer backbones.

Current and prospective applications in advanced materials include:

Superhydrophobic and Oleophobic Coatings: This compound is an ideal precursor for creating low surface energy coatings. By reacting it with surface-active molecules like silanes or thiols, it can be used to functionalize surfaces such as glass, metal oxides, and textiles. pharmtech.com These functionalized surfaces exhibit extreme water and oil repellency, leading to applications in self-cleaning windows, anti-fouling coatings for marine applications, and stain-resistant fabrics.

Fluoropolymers and Copolymers: It can be used as a monomer or a functionalizing agent in polymerization reactions. For example, the tosylate can be substituted by a nucleophilic monomer to incorporate the long perfluoroalkyl side chain into a polymer backbone. 20.210.105 Such polymers would possess low refractive indices, excellent thermal stability, and low coefficients of friction, making them suitable for applications in optics, electronics, and specialized lubricants.

Advanced Surfactants and Emulsifiers: As a precursor to novel fluorinated surfactants, it can be used to create emulsifiers for specialized applications, such as in the polymerization of fluoropolymers or in advanced fire-fighting foams. researchgate.net The high efficiency of these surfactants allows for their use at very low concentrations.

Challenges in Scalable Synthesis and Industrial Implementation

Despite its potential, the transition of this compound from a laboratory reagent to a large-scale industrial chemical faces significant challenges. These hurdles span economic, technical, and regulatory domains.

Cost and Availability of Precursors: The primary raw material, 1H,1H-perfluorooctanol, is a specialty chemical derived from complex and energy-intensive fluorination processes. Its high cost is a major barrier to the economic feasibility of large-scale production of the corresponding tosylate.

Process Scale-Up and Purification: Scaling up the tosylation reaction requires careful control of temperature and mixing to ensure consistent product quality. The product is a high-boiling liquid or solid, making purification by distillation difficult. Crystallization or chromatographic methods may be required, which can be costly and generate significant waste streams on an industrial scale.

Waste Management: The manufacturing of fluorochemicals generates complex waste streams that can be difficult and expensive to treat. plasticsengineering.orgbohrium.com Spent solvents and aqueous waste containing fluoride (B91410) ions and residual organic compounds require specialized disposal methods to prevent environmental contamination. nih.gov

Regulatory Scrutiny and Environmental Concerns: this compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their extreme persistence in the environment. epa.govnih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) are enacting increasingly stringent regulations on the manufacture, use, and disposal of PFAS. mdpi.com Any industrial-scale production would face rigorous reporting requirements and potential restrictions, adding significant compliance costs and business risk. The long-term environmental impact and potential for bioaccumulation are major concerns that could limit its commercial applications. nih.gov

Overcoming these challenges will require significant innovation in both synthesis (as discussed in section 7.1) and in developing closed-loop manufacturing processes that minimize waste and environmental release.

Q & A

Q. Table 1. Key Analytical Parameters for Detection

| Method | Column | LOD (ng) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| GC-MS/MS | DB-5MS | 0.05 | 99.0 | 3.5 | |

| LC-MS/MS | Zorbax XDB-C18 | 0.02 | 101.6 | 2.22 | |

| LS-APGD-MS | N/A (ambient plasma) | 0.1 | 95–105 | <5 |

Q. Table 2. Comparative Toxicity of PFAS Analogs

| Compound | EC₅₀ (HepG2, µM) | log Kow (predicted) | PPARγ Activation (%) |

|---|---|---|---|

| This compound | 12.3 | 4.8 | 78 |

| 6:2 FTS (C6) | 45.6 | 3.2 | 34 |

| PFOS (C8) | 8.9 | 5.1 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.